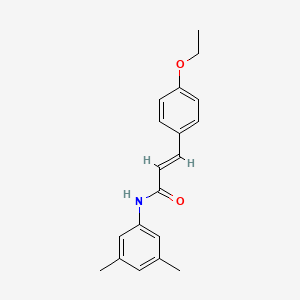![molecular formula C18H20N2O2 B2905012 1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide CAS No. 1355873-20-9](/img/structure/B2905012.png)
1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide is a synthetic organic compound characterized by the presence of piperidine, carboxamide, and prop-2-yn-1-yloxy groups
Méthodes De Préparation
The synthesis of 1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the prop-2-yn-1-yl group: This step involves the alkylation of the piperidine ring with prop-2-yn-1-yl halides under basic conditions.
Attachment of the phenyl group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling.
Formation of the carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents and conditions
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound serves as a chemical probe for studying biological processes and interactions at the molecular level
Mécanisme D'action
The mechanism of action of 1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide can be compared with similar compounds, such as:
3-methoxy-4-(prop-2-yn-1-ylamino)benzoate: This compound shares the prop-2-yn-1-yl group but differs in the presence of a benzoate moiety.
Prop-2-ynyl acrylate: This compound contains the prop-2-yn-1-yl group but is an ester rather than a carboxamide
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(3-prop-2-ynoxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-10-20-11-8-15(9-12-20)18(21)19-16-6-5-7-17(14-16)22-13-4-2/h1-2,5-7,14-15H,8-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIGJUQCKYFQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC(=CC=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2904929.png)


![N-benzyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2904932.png)

![3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2904935.png)



![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}acetamide](/img/structure/B2904944.png)




